1,4,5,8-Tetrahydroxyanthraquinone
Overview
Description
1,4,5,8-Tetrahydroxyanthraquinone, also known as 1,4,5,8-Tetrahydroxy-9,10-Anthracenedione, is an organic compound with the molecular formula C14H8O6 . It is derived from 9,10-anthraquinone by replacing four hydrogen atoms with hydroxyl groups . This compound is used in preparing electrode material of Lithium ion batteries .
Synthesis Analysis
The synthesis of 1,4,5,8-Tetrahydroxyanthraquinone involves several steps. One method involves treating anthraquinones successively with potassium phenolate, a nitrating agent, sodium sulfide, and sodium hydrosulfite . Another method involves the nitration of chrysazin, followed by treatment with an alkaline solution of sodium hydrosulfite .Molecular Structure Analysis
The molecular structure of 1,4,5,8-Tetrahydroxyanthraquinone is characterized by its molecular formula C14H8O6. It has an average mass of 272.210 Da and a monoisotopic mass of 272.032074 Da . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
1,4,5,8-Tetrahydroxyanthraquinone is involved in various chemical reactions. For instance, it is readily oxidized . It also serves as a colorimetric reagent for inorganic cations .Physical And Chemical Properties Analysis
1,4,5,8-Tetrahydroxyanthraquinone has a density of 1.8±0.1 g/cm3, a boiling point of 554.8±45.0 °C at 760 mmHg, and a flash point of 303.4±25.2 °C . It has 6 H bond acceptors, 4 H bond donors, and no freely rotating bonds .Scientific Research Applications
Anticancer Properties
1,4,5,8-Tetrahydroxyanthraquinone and its derivatives have shown promising anticancer properties. A study highlighted the synthesis and characterization of a compound derived from 1,4,5,8-tetrahydroxyanthraquinone, demonstrating its potential as an anticancer agent due to its greater cytotoxicity compared to existing drugs like mitoxantrone or adriamycin, especially in human breast cancer cell lines (Ishmael & Adelsteinsson, 2014). Another research focused on the synthesis of 1,4-bialiphatic amino-5,8-dihydroxy anthraquinones, considering them as intermediates for anticancer drugs, and evaluating their in vitro anticancer activities (Bao Xiu-rong, 2009).
Synthesis and Characterization
Improvements in the synthesis of leuco-1,4,5,8-tetrahydroxyanthraquinone, a derivative of 1,4,5,8-tetrahydroxyanthraquinone, were described, highlighting a more efficient and scalable method (Chang & Cheng, 1995). Another study developed an efficient synthesis method for an anthraquinone derivative, 1,4-Bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthraquinone (AQ4), showcasing its potential as an antitumor agent (Z. Chang-song, 2007).
Antimicrobial and Antibacterial Activity
Research on the synthesis of 1,3,5,7-tetrahydroxy-9,10-anthraquinone and anthrone derivatives highlighted their antimicrobial and antibacterial activities against various pathogenic bacteria, indicating their potential use in this field (Nurbayti et al., 2022).
Photopolymerization and Photoinitiation
A study explored the use of multihydroxy-anthraquinone derivatives, including 1,2,5,8-tetrahydroxyanthraquinone, as photoinitiators in photopolymerization reactions under green LED light, demonstrating their versatility in various photopolymerization processes (Zhang et al., 2018).
Physicochemical Properties and Stability
The physicochemical properties and stability of anthralin, a derivative of 1,4,5,8-tetrahydroxyanthraquinone, were investigated in model systems, providing insights into its binding properties and stability, particularly in relation to human serum albumin and DNA (Sa E Melo et al., 1983).
Safety And Hazards
Future Directions
While specific future directions for 1,4,5,8-Tetrahydroxyanthraquinone are not mentioned in the search results, it is worth noting that anthraquinones and their derivatives have been studied for a variety of biological properties such as enzyme inhibition, antibacterial, antifungal, antiviral, antitubercular, cytotoxic, anti-inflammatory, antifouling, and antioxidant activities . This suggests potential future research directions in these areas.
properties
IUPAC Name |
1,4,5,8-tetrahydroxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,15-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGCSKLTQHBFLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230843 | |
Record name | 1,4,5,8-Tetrahydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,8-Tetrahydroxyanthraquinone | |
CAS RN |
81-60-7 | |
Record name | 1,4,5,8-Tetrahydroxy-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,5,8-Tetrahydroxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 81-60-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,5,8-Tetrahydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,5,8-tetrahydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4,5,8-TETRAHYDROXYANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3RU79UW8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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